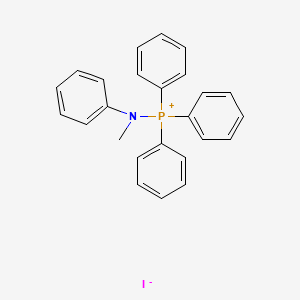

(N-Methyl-N-phenylamino)triphenylphosphonium Iodide

描述

(N-Methyl-N-phenylamino)triphenylphosphonium Iodide is a chemical compound with the molecular formula C25H23INP and a molecular weight of 495.34 g/mol . It is known for its use in various chemical reactions and research applications, particularly in the field of organic chemistry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide typically involves the reaction of triphenylphosphine with N-methyl-N-phenylamine in the presence of iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .

化学反应分析

Types of Reactions: (N-Methyl-N-phenylamino)triphenylphosphonium Iodide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonium salts, while reduction can produce various phosphine derivatives .

科学研究应用

Organic Synthesis

Reagent in Chemical Reactions

(N-Methyl-N-phenylamino)triphenylphosphonium iodide serves as a reagent in various organic synthesis processes, particularly in the activation of alcohols and the formation of phosphonium salts. Its ability to act as both a nucleophile and electrophile allows it to participate in substitution reactions, oxidation, and reduction processes .

Biochemical Research

Enzyme Mechanisms and Protein Interactions

In biochemical studies, this compound is utilized to investigate enzyme mechanisms and protein interactions. Its unique structural features enable it to interact with various biomolecules, making it a valuable tool for studying cellular processes .

Case Study: CDK Inhibition

Research has shown that compounds similar to this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, a study demonstrated that related compounds exhibited significant inhibitory effects on CDK1 and CDK2, indicating potential applications in cancer therapeutics .

Industrial Applications

Chemical Intermediates Production

The compound is also employed in the industrial production of various chemical intermediates and specialty chemicals. Its reactivity makes it suitable for synthesizing complex organic molecules that are essential in pharmaceuticals and agrochemicals .

作用机制

The mechanism of action of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can interact with various molecular targets, including enzymes and proteins, to exert its effects. The specific pathways involved depend on the nature of the reaction and the target molecules .

相似化合物的比较

Triphenylphosphine: A common reagent in organic synthesis with similar reactivity.

N-Methyl-N-phenylamine: A precursor in the synthesis of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide.

Phosphonium Salts: A class of compounds with similar chemical properties and applications.

Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable reagent in various research and industrial applications .

生物活性

(N-Methyl-N-phenylamino)triphenylphosphonium iodide (MPTPI) is a phosphonium salt that has garnered attention for its potential biological activities. This compound, with the molecular formula CHNP·I, has been studied for its effects on various cellular processes and its potential as a therapeutic agent. This article reviews the biological activity of MPTPI, focusing on its mechanisms, effects on cell viability, and relevant case studies.

MPTPI exerts its biological effects primarily through interactions with cellular components, influencing signaling pathways and cellular metabolism. The compound's structure allows it to penetrate cell membranes effectively, which is critical for its activity.

- Cell Membrane Interaction : The triphenylphosphonium moiety facilitates mitochondrial localization, impacting mitochondrial functions and apoptosis pathways.

- Inhibition of Cellular Processes : MPTPI has been shown to inhibit certain kinases involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs), which are crucial for cell proliferation and survival .

Biological Activity Data

The biological activity of MPTPI has been assessed in various studies, revealing significant insights into its effects on different cell lines. Below is a summary table of key findings regarding its cytotoxicity and mechanism of action.

| Cell Line | GI (µM) | Mechanism of Action |

|---|---|---|

| HT29 (colon cancer) | 64 | Checkpoint abrogation |

| SH-SY5Y (neuroblastoma) | 39.8 | Induction of apoptosis |

| HEK293 (kidney) | >100 | Minimal effect on viability |

| MDA-MB-231 (breast cancer) | 2.37 | CDK inhibition |

Case Studies

- Effect on Colon Cancer Cells : In a study examining the effects of MPTPI on HT29 colon cancer cells, it was found that the compound effectively abrogated the G2 checkpoint with an IC value of 64 µM. This suggests that MPTPI can induce cell cycle arrest in cancer cells, making it a potential candidate for cancer therapy .

- Neuroblastoma Studies : Research involving SH-SY5Y neuroblastoma cells indicated that MPTPI could induce apoptosis at concentrations around 39.8 µM. This effect was attributed to the compound's ability to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

- Breast Cancer Research : In studies with MDA-MB-231 breast cancer cells, MPTPI demonstrated significant cytotoxicity with a GI value of 2.37 µM, highlighting its potential as an effective therapeutic agent against aggressive breast cancer types .

常见问题

Q. Basic: What are the established synthetic routes for (N-Methyl-N-phenylamino)triphenylphosphonium iodide?

Answer:

The compound is synthesized via nucleophilic substitution reactions involving triphenylphosphine (PPh₃) and methyl iodide (CH₃I) in anhydrous solvents like tetrahydrofuran (THF) under inert atmospheres. A key intermediate, methyltriphenylphosphonium iodide, forms first and can react further with N-methyl-N-phenylamine derivatives. Purification typically involves recrystallization from ethanol or acetone . For example, residual PPh₃ is monitored using ³¹P NMR to ensure complete alkylation, and excess reagents are removed via silica gel filtration .

Q. Basic: How is the structure of this compound validated experimentally?

Answer:

Structural confirmation relies on multinuclear NMR spectroscopy :

- ¹H NMR identifies aromatic protons (δ 7.2–7.6 ppm) and methyl groups (N-methyl: δ ~3.0 ppm).

- ¹³C NMR resolves the triphenylphosphonium cation (C6H5 groups: δ 125–135 ppm) and the N-methyl moiety (δ ~40 ppm).

- ³¹P NMR confirms the phosphonium center (δ ~20–25 ppm, characteristic of triphenylphosphonium salts) .

Mass spectrometry (ESI-MS) is used to verify the molecular ion peak (m/z ~404 for [M-I]⁺) .

Q. Advanced: How does steric hindrance influence the reactivity of this compound in Appel-type reactions?

Answer:

The bulky triphenylphosphonium group limits nucleophilic substitution to primary hydroxyl groups, as seen in carbohydrate chemistry. Secondary hydroxyls are sterically shielded, preventing the phosphonium intermediate from approaching due to torsional strain. This selectivity is critical for regioselective iodination in complex molecules like mannojirimycin derivatives . Computational modeling (e.g., DFT) can predict steric maps to optimize reaction conditions .

Q. Advanced: What methodologies enable mitochondrial targeting using triphenylphosphonium-based compounds?

Answer:

The lipophilic cation in this compound accumulates in mitochondria due to the membrane potential (ΔΨm). Applications include:

- Mitochondrial DNA alkylation : Conjugation with DNA-reactive groups (e.g., iodoalkenes) enables site-specific mtDNA modification .

- Drug delivery : Covalent linkage to therapeutics enhances mitochondrial uptake, as demonstrated with radioiodinated analogs for myocardial imaging .

Electrophysiological assays (e.g., JC-1 staining) validate mitochondrial localization .

Q. Advanced: How do structural modifications alter the physicochemical properties of triphenylphosphonium salts?

Answer:

Comparative studies (e.g., methyl vs. isopropyl substituents) reveal:

- Solubility : Longer alkyl chains (e.g., decyl) improve lipid solubility but reduce aqueous stability.

- Reactivity : Electron-withdrawing groups (e.g., iodide) enhance electrophilicity, critical for Wittig reactions .

- Thermal stability : Melting points correlate with cation symmetry; this compound melts at 183–188°C, higher than less-symmetrical analogs .

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

- Hazard mitigation : Use inert atmospheres (N₂/Ar) to prevent iodide oxidation. Avoid skin/eye contact (irritant) via PPE (gloves, goggles).

- Waste disposal : Quench with aqueous NH₄Cl to neutralize reactive iodine species.

- Storage : Keep desiccated at 0–6°C to prevent hygroscopic degradation .

Q. Advanced: What role does this compound play in stereoselective olefination?

Answer:

In Stork-Zhao-Wittig olefination , the compound acts as a precursor to iodomethylidenetriphenylphosphorane, enabling Z-selective synthesis of α,β-unsaturated amides. Key steps:

Lithium-iodine exchange generates a reactive ylide.

Boronate trapping stabilizes intermediates for cross-coupling.

Stereoretention is achieved via low-temperature (-78°C) conditions and steric control .

Q. Advanced: How is this compound applied in DNA replication studies?

Answer:

Conjugation to DNA-alkylating agents (e.g., pyrrolobenzodiazepines) enables mitochondrial DNA (mtDNA) targeting. The phosphonium cation facilitates mtDNA entry, while the iodoalkyl group cross-links DNA strands, inhibiting replication. Southern blotting and qPCR quantify mtDNA damage .

属性

IUPAC Name |

(N-methylanilino)-triphenylphosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NP.HI/c1-26(22-14-6-2-7-15-22)27(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25;/h2-21H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYKZWPCENNSDR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23INP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385189 | |

| Record name | (N-Methyl-N-phenylamino)triphenylphosphonium Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34257-63-1 | |

| Record name | (N-Methyl-N-phenylamino)triphenylphosphonium Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (N-Methyl-N-phenylamino)triphenylphosphonium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。